molecular formula C24H24N4O3S B3202869 4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide CAS No. 1021220-21-2

4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide

Cat. No.: B3202869
CAS No.: 1021220-21-2
M. Wt: 448.5 g/mol
InChI Key: HKKVWEVBGXFMHE-UHFFFAOYSA-N
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Description

4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a cyclopropane amide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is then linked to the benzamide core through a series of condensation reactions. The cyclopropane amide group is introduced in the final steps through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids or bases, depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring could yield sulfoxides or sulfones, while reduction of the amide groups would produce corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-15-20(32-24(27-15)18-5-3-2-4-6-18)23(31)26-14-13-25-21(29)16-9-11-19(12-10-16)28-22(30)17-7-8-17/h2-6,9-12,17H,7-8,13-14H2,1H3,(H,25,29)(H,26,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKVWEVBGXFMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide
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4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide
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4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide
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4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide
Reactant of Route 5
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4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide
Reactant of Route 6
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4-cyclopropaneamido-N-{2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamido]ethyl}benzamide

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